(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid

Description

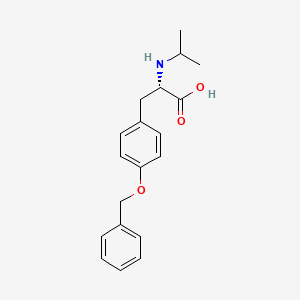

(S)-3-(4-(Benzyloxy)phenyl)-2-(isopropylamino)propanoic acid is a chiral amino acid derivative featuring a benzyloxy-substituted phenyl ring at the β-position and an isopropylamino group at the α-position of the propanoic acid backbone. The benzyloxy group (C₆H₅CH₂O-) enhances lipophilicity, which may improve membrane permeability compared to hydroxylated analogs, while the isopropylamino group introduces steric bulk that could influence receptor binding .

Synthetic routes for related compounds involve coupling protected amino acids with heterocyclic moieties (e.g., thiazolidine) using carbodiimide-based activation, as demonstrated in the synthesis of intermediates like (S)-tert-butyl-3-(4-(benzyloxy)phenyl)-1-oxo-1-(thiazolidin-3-yl)propan-2-ylcarbamate .

Properties

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(2S)-3-(4-phenylmethoxyphenyl)-2-(propan-2-ylamino)propanoic acid |

InChI |

InChI=1S/C19H23NO3/c1-14(2)20-18(19(21)22)12-15-8-10-17(11-9-15)23-13-16-6-4-3-5-7-16/h3-11,14,18,20H,12-13H2,1-2H3,(H,21,22)/t18-/m0/s1 |

InChI Key |

GCOAGFKQFBCBJY-SFHVURJKSA-N |

Isomeric SMILES |

CC(C)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzyloxyphenyl intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.

Introduction of the isopropylamino group: The benzyloxyphenyl intermediate is then reacted with isopropylamine under suitable conditions to introduce the isopropylamino group.

Formation of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and isopropylamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Bioactivity : Hydroxylated analogs (e.g., ’s compound 3) exhibit cytotoxicity in brine shrimp assays, suggesting that substitution at the phenyl ring significantly modulates bioactivity. The benzyloxy group may act as a protective moiety, requiring deprotection for activation .

- Stereochemical Sensitivity : The S-configuration in the target compound contrasts with racemic impurities (e.g., ’s Imp. A–F), which are often pharmacologically less desirable .

Biological Activity

(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid is a chiral compound known for its significant biological activity, particularly as an antagonist for G protein-coupled receptors (GPCRs), specifically GPR34. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A propanoic acid backbone

- An isopropylamino group

- A benzyloxy-substituted phenyl ring

This configuration enhances its lipophilicity, which may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 313.4 g/mol.

Research indicates that this compound acts primarily as a GPR34 antagonist. GPR34 is involved in various physiological processes and has been implicated in neuropathic pain and other conditions. The compound's ability to inhibit the phosphorylation of ERK1/2 in cell models suggests its potential utility in treating diseases associated with GPR34 dysregulation .

In Vitro Studies

A series of structure-activity relationship (SAR) studies have been conducted to evaluate the efficacy of this compound and its derivatives. For instance, one derivative demonstrated an IC50 value of in the Tango assay, indicating potent activity against GPR34. Additionally, it showed low cytotoxicity and high selectivity in vitro .

In Vivo Studies

In animal models, particularly concerning neuropathic pain, the compound exhibited significant efficacy without apparent toxicity. This suggests a favorable safety profile for future therapeutic applications .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure | Key Features |

|---|---|---|

| (S)-3-(4-methoxyphenyl)-2-(isopropylamino)propanoic acid | Structure | Similar backbone but with a methoxy group instead of benzyloxy |

| (S)-3-(4-hydroxyphenyl)-2-(isopropylamino)propanoic acid | Structure | Hydroxyl substitution alters polarity and potential interactions |

| (S)-3-(4-fluorophenyl)-2-(isopropylamino)propanoic acid | Structure | Fluorine substitution may enhance binding affinity to targets |

Case Studies

- Neuropathic Pain Model : In a study involving mouse models, the administration of this compound led to a significant reduction in pain behaviors associated with neuropathic pain without observable side effects .

- GPR34 Targeting : A derivative of this compound was shown to effectively inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing GPR34, further supporting its role as a therapeutic agent targeting this receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.